molecular formula C15H12N2O6 B5796002 2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid

2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid

Cat. No.: B5796002
M. Wt: 316.26 g/mol
InChI Key: NFYULTOGHRKJGR-UHFFFAOYSA-N
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Description

2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid is an organic compound with the molecular formula C15H12N2O6. This compound is characterized by the presence of a methoxybenzoyl group and a nitrobenzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid typically involves the reaction of 3-methoxybenzoic acid with 4-nitrobenzoic acid under specific conditions. One common method includes the use of aniline as a reactant, where 3-nitro-4-X-benzoic acid reacts with aniline to form 3-nitro-4-X-benzanilide. This intermediate then undergoes further reactions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents for oxidation reactions. Solvents such as methanol and tetrahydrofuran (THF) are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(3-methoxybenzoyl)amino]-4-aminobenzoic acid.

Scientific Research Applications

2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The methoxybenzoyl group may also play a role in its biological activity by influencing the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid is unique due to the presence of both a methoxybenzoyl group and a nitrobenzoic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6/c1-23-11-4-2-3-9(7-11)14(18)16-13-8-10(17(21)22)5-6-12(13)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYULTOGHRKJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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